

An In-depth Technical Guide to 2-Phenyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenyl-1H-benzoimidazol-5-ylamine

Cat. No.: B167629

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of **2-Phenyl-1H-benzoimidazol-5-ylamine**, a key intermediate in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

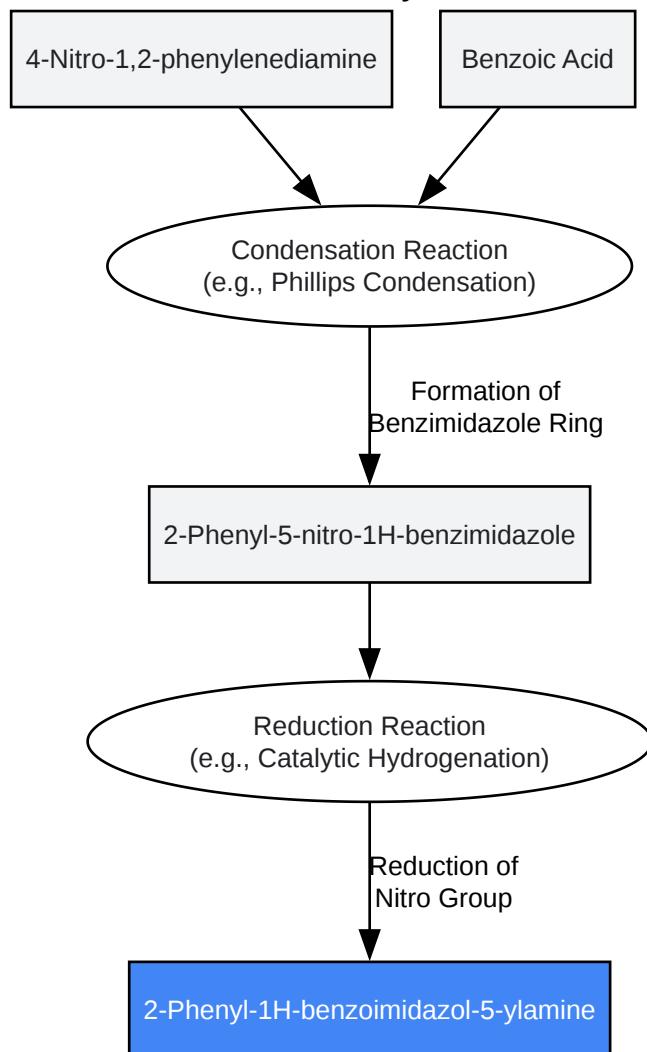
Core Molecular Characteristics

2-Phenyl-1H-benzoimidazol-5-ylamine, identified by the CAS number 1767-25-5, is a heterocyclic aromatic amine. Its structure features a benzimidazole core substituted with a phenyl group at the 2-position and an amino group at the 5-position. This unique arrangement of functional groups imparts specific physicochemical properties and biological activities to the molecule.

Physicochemical Properties

The fundamental physicochemical properties of **2-Phenyl-1H-benzoimidazol-5-ylamine** are summarized in the table below, providing a quantitative overview of its key characteristics.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₁ N ₃	[1]
Molecular Weight	209.25 g/mol	[1]
Boiling Point	474.8°C at 760 mmHg	[2]
Density	1.286 g/cm ³	[2]
IUPAC Name	2-phenyl-1H-benzo[d]imidazol-5-amine	[3]
CAS Number	1767-25-5	[1] [4]
SMILES	c1ccc(cc1)c1nc2ccc(cc2[nH]1)N	[1]
InChI	InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)	[1] [2]


Synthesis and Experimental Protocols

The synthesis of **2-Phenyl-1H-benzoimidazol-5-ylamine** typically involves the condensation of a substituted o-phenylenediamine with benzoic acid or a derivative thereof. A common and effective method is the Phillips condensation, which involves the reaction of 4-nitro-1,2-phenylenediamine with benzoic acid, followed by the reduction of the nitro group to an amine.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process: the formation of the benzimidazole ring system and the subsequent modification of a functional group to yield the final amine.

General Synthesis Workflow for 2-Phenyl-1H-benzimidazol-5-ylamine

[Click to download full resolution via product page](#)

A high-level overview of the synthesis of **2-Phenyl-1H-benzimidazol-5-ylamine**.

Detailed Experimental Protocol

The following protocol outlines a plausible method for the synthesis of **2-Phenyl-1H-benzimidazol-5-ylamine**, based on established chemical literature for similar benzimidazole derivatives.

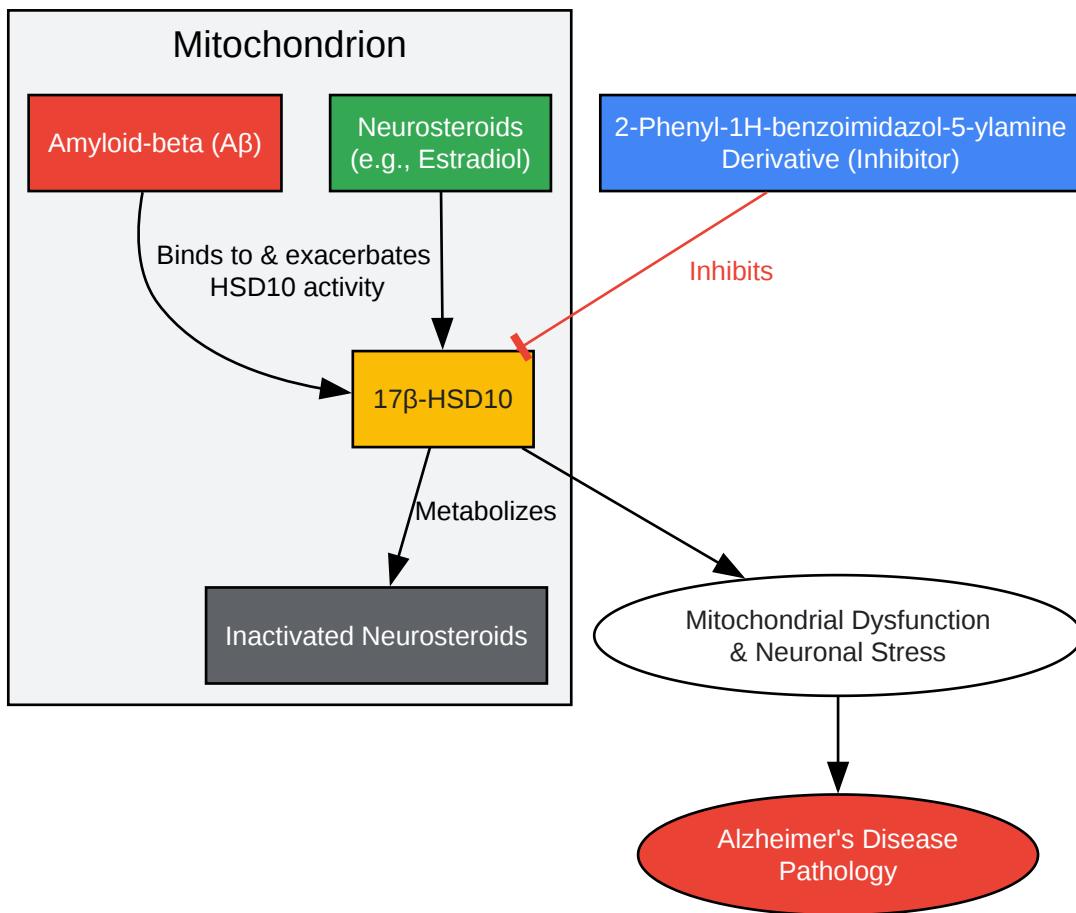
Step 1: Synthesis of 2-Phenyl-5-nitro-1H-benzimidazole

- In a round-bottom flask, combine 4-nitro-1,2-phenylenediamine (1 equivalent) and benzoic acid (1.1 equivalents).

- Add a suitable acidic catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to the flask.
- Heat the reaction mixture at a temperature ranging from 150 to 200°C for 2-4 hours, with continuous stirring.
- Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully add it to a beaker of ice-cold water with vigorous stirring.
- Neutralize the mixture with a base, such as 10% sodium hydroxide solution, until a precipitate forms.
- Collect the solid precipitate by filtration, wash it thoroughly with water, and dry it under vacuum to yield crude 2-phenyl-5-nitro-1H-benzimidazole.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Step 2: Synthesis of **2-Phenyl-1H-benzimidazol-5-ylamine**

- Dissolve the purified 2-phenyl-5-nitro-1H-benzimidazole (1 equivalent) in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.
- Add a catalytic amount of palladium on carbon (10% Pd/C).
- Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture vigorously at room temperature.
- Monitor the reaction progress by TLC until the starting material is completely consumed.
- Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **2-Phenyl-1H-benzimidazol-5-ylamine** by column chromatography or recrystallization to yield the final product.


Biological Activity and Therapeutic Potential

2-Phenyl-1H-benzimidazol-5-ylamine serves as a crucial building block for the synthesis of various biologically active molecules. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

Inhibition of 17 β -Hydroxysteroid Dehydrogenase Type 10 (17 β -HSD10)

A significant area of research involving **2-Phenyl-1H-benzimidazol-5-ylamine** is in the development of inhibitors for 17 β -hydroxysteroid dehydrogenase type 10 (17 β -HSD10). This enzyme is implicated in the pathology of Alzheimer's disease.^{[5][6]} 17 β -HSD10 is known to bind to amyloid-beta (A β) peptides, which are a hallmark of Alzheimer's, and is involved in the metabolism of neurosteroids.^{[6][7]} The inhibition of 17 β -HSD10 is a promising therapeutic strategy to mitigate the neurotoxic effects associated with the disease.^{[5][8]} Derivatives of 2-phenyl-1H-benzo[d]imidazole have shown inhibitory activity against 17 β -HSD10, with one study identifying a compound with an IC₅₀ of 1.65 ± 0.55 μ M.^[5]

Proposed Role of 17 β -HSD10 in Alzheimer's Disease Pathogenesis

[Click to download full resolution via product page](#)

The role of 17 β -HSD10 in Alzheimer's and the inhibitory action of **2-Phenyl-1H-benzimidazol-5-ylamine** derivatives.

Antimicrobial and Anticancer Potential

The broader class of 2-phenyl-benzimidazole derivatives has demonstrated significant potential as both antimicrobial and anticancer agents.^[1]

- **Antimicrobial Activity:** Various derivatives have been synthesized and evaluated for their *in vitro* activity against a range of bacteria and fungi. For instance, certain N-(alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines have shown potent activity against *Staphylococcus aureus* (including MRSA), *E. coli*, and *Candida albicans*, with some compounds exhibiting MIC values as low as 3.12 μ g/mL.^{[9][10]}

- Anticancer Activity: The anticancer properties of benzimidazole derivatives are attributed to several mechanisms, including the inhibition of tubulin polymerization, which disrupts cell division, and the inhibition of protein kinases involved in cancer cell signaling.[11] Studies have shown that some novel 2-substituted benzimidazole derivatives exhibit cytotoxic activity against various cancer cell lines, such as human liver cancer (HepG2).[12]

Quantitative Biological Activity Data for Derivatives

The following table summarizes the reported biological activities of various derivatives of the 2-phenyl-benzimidazole scaffold. It is important to note that these data are for derivatives and not for **2-Phenyl-1H-benzimidazol-5-ylamine** itself, but they highlight the therapeutic potential of this chemical class.

Derivative Class	Target/Organism	Activity Metric	Value	Reference
1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidines	<i>S. aureus</i> & MRSA	MIC	3.12 µg/mL	[9]
2-phenyl-1H-benzimidazole derivatives	17 β -HSD10	IC ₅₀	1.65 ± 0.55 µM	[5]
2-phenyl-1H-benzimidazole-based derivatives	α -glucosidase	IC ₅₀	0.71 ± 0.02 µM	[13]
Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid	α -glucosidase	IC ₅₀	66.66 µg/ml	[14]

Conclusion

2-Phenyl-1H-benzimidazol-5-ylamine is a versatile and valuable molecule in medicinal chemistry. Its core structure provides a foundation for the development of potent therapeutic agents targeting a range of diseases, from Alzheimer's to microbial infections and cancer. The synthetic accessibility of this compound, coupled with the significant biological activities of its derivatives, ensures its continued importance in drug discovery and development research. Further investigation into the specific biological activities of the parent compound and the development of novel derivatives are promising avenues for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1767-25-5: 2-Phenyl-1H-benzimidazol-5-ylamine [cymitquimica.com]
- 2. bocsci.com [bocsci.com]
- 3. 1767-25-5|2-Phenyl-1H-benzo[d]imidazol-5-amine|BLD Pharm [bldpharm.com]
- 4. 2-Phenyl-1H-benzo[d]imidazol-5-amine | 1767-25-5 [chemicalbook.com]
- 5. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17 β -HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological characterization of a 17 β hydroxysteroid dehydrogenase type 10 (17 β -HSD10) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Mitochondrial 17 β -Hydroxysteroid Dehydrogenase Type 10 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and potent antimicrobial activity of some novel N-(alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ijrpc.com [ijrpc.com]

- 13. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α -glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Phenyl-1H-benzoimidazol-5-ylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167629#2-phenyl-1h-benzoimidazol-5-ylamine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com